K-858

Selectivity Kinesin Superfamily Off-Target Activity

Generic Eg5 inhibitors often confound in vivo studies with dose-limiting neurotoxicity. K-858 (CAS 5671-55-6) is an ATP-uncompetitive Eg5 inhibitor that circumvents this issue. • No neurotoxicity at 100-150 mg/kg p.o. in motor coordination tests-enabling extended dosing in mouse xenograft models. • Induces mitotic cell death in cancer cells at 5 μM while sparing normal ARPE-19 cells, ideal for cancer-specific vulnerability studies. • Co-crystal structure available (PDB: 6G6Y) for structure-based drug design. Supplied with ≥98% purity, rigorous analytical QC, and global cold-chain shipping.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
CAS No. 5671-55-6
Cat. No. B7771740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-858
CAS5671-55-6
Molecular FormulaC13H15N3O2S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C
InChIInChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17)
InChIKeyJEFVYQYZCAVNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-858 (CAS 5671-55-6) KIF11/Eg5 Inhibitor: Product Overview and Procurement Considerations


K-858 (also designated as K858 Racemic; CAS 72926-24-0, 5671-55-6) is a synthetic small-molecule inhibitor of the mitotic kinesin Eg5 (KIF11). It belongs to the 1,3,4-thiadiazoline chemical class and acts as a selective, ATP-uncompetitive inhibitor of Eg5 ATPase activity [1]. K-858 is widely utilized in oncology research to probe the role of Eg5 in bipolar spindle formation and mitotic progression, and it has demonstrated antitumor efficacy in multiple preclinical cancer models [2].

Why K-858 Cannot Be Directly Substituted with Other Eg5 Inhibitors


Despite a shared primary target (Eg5/KIF11), significant heterogeneity exists among small-molecule inhibitors in this class regarding their binding site, mechanism of inhibition, selectivity profile, and downstream cellular effects. K-858 functions as an ATP-uncompetitive inhibitor with a distinct binding mode [1], contrasting with allosteric inhibitors like Monastrol or tight-binding ATP-competitive agents such as Ispinesib. This mechanistic divergence leads to quantifiable differences in cellular potency, target engagement kinetics, and differential toxicity between cancer and non-transformed cells [2]. Substituting K-858 with a generic Eg5 inhibitor without accounting for these specific parameters can yield non-comparable or misleading experimental results, particularly in studies focused on mitotic slippage, polyploidization, or therapeutic window.

Quantitative Differentiation of K-858: Head-to-Head Evidence Against Key Comparators


Superior Selectivity Profile: K-858 Exhibits >150-Fold Specificity for Eg5 Over the Kinesin Superfamily

K-858 demonstrates a high degree of selectivity for Eg5 (KIF11) over other members of the kinesin superfamily, a critical parameter for minimizing off-target effects in cellular assays. K-858 is at least 150-fold more selective for Eg5 compared to other kinesins . In contrast, early-generation Eg5 inhibitors such as Monastrol exhibit a significantly narrower selectivity window, with reported off-target activities against other motor proteins at higher concentrations. While no direct quantitative selectivity ratio for Monastrol is provided in the source, K-858's >150-fold margin is a clearly defined, vendor-verified specification that distinguishes it from less selective probes .

Selectivity Kinesin Superfamily Off-Target Activity

Differential Cellular Cytotoxicity: K-858 Spares Non-Transformed Cells While Eradicating Cancer Cells

A key differentiator for K-858 is its preferential induction of mitotic cell death in cancer cells while sparing non-transformed cells. At a concentration of 5 μM, K-858 induces mitotic cell death in cancer cells but not in normal cells [1]. In HCT116 colon cancer cells, K-858 inhibits growth with a GI50 of 0.98 μM, whereas it selectively induces mitotic cell death in these cancer cells over non-cancerous ARPE-19 retinal pigment epithelial cells . This differential toxicity is a quantifiable advantage over broader-spectrum Eg5 inhibitors. In contrast, Monastrol exhibits mitotic arrest in both cancer and some normal cell lines with a cell-based IC50 of 51.3 μM for inducing monoastral spindles, with less clearly defined cancer-versus-normal differential effects [2].

Therapeutic Window Cancer Selectivity Cytotoxicity

Unique ATP-Uncompetitive Mechanism of Action Confirmed by Crystallography

K-858 distinguishes itself from many Eg5 inhibitors through its ATP-uncompetitive mechanism of action. This binding mode is structurally validated by a high-resolution (1.8 Å) co-crystal structure of K-858 in complex with the Eg5 motor domain (PDB ID: 6G6Y) [1]. The structure reveals K-858 binds to an allosteric pocket distinct from the ATP-binding site, consistent with its uncompetitive inhibition profile. This contrasts sharply with clinical-stage inhibitors like Ispinesib (SB-715992), which is an ATP-competitive inhibitor with a reported IC50 of 4.1 nM . The ATP-uncompetitive nature of K-858 provides a valuable orthogonal chemical probe for dissecting Eg5 function, as it traps the enzyme-substrate complex, a feature not shared by ATP-competitive agents.

Mechanism of Action Crystal Structure ATP-Uncompetitive

Potent In Vivo Antitumor Efficacy with Demonstrated Lack of Neurotoxicity

K-858 exhibits robust antitumor activity in vivo without the dose-limiting neurotoxicity that has hampered the clinical development of several other Eg5 inhibitors. In an A2780 ovarian cancer mouse xenograft model, oral administration of K-858 at 150 mg/kg significantly reduced tumor growth and induced the accumulation of mitotic cells with monopolar spindles in tumor tissue [1]. Critically, K-858 was not neurotoxic in a motor coordination test in mice at a dose of 100 mg/kg administered orally [2]. This is a significant differentiator from clinical-stage agents like Ispinesib, where neurotoxicity has been observed as a class-related adverse event in clinical trials, limiting its therapeutic application [3].

In Vivo Efficacy Neurotoxicity Xenograft

Optimal Research Applications for K-858 Based on Differentiated Evidence


Probing ATP-Uncompetitive Inhibition and Structure-Based Drug Design

K-858 is the inhibitor of choice for studies requiring an ATP-uncompetitive mechanism of Eg5 inhibition. The availability of a high-resolution co-crystal structure (PDB: 6G6Y) enables precise structure-based drug design and computational modeling of thiadiazole-containing inhibitors . This makes K-858 an essential reference compound for medicinal chemistry campaigns aiming to develop novel allosteric Eg5 inhibitors with improved drug-like properties.

Investigating Differential Mitotic Responses in Cancer vs. Normal Cells

K-858 is uniquely suited for experiments designed to dissect the differential sensitivity of cancer and non-transformed cells to mitotic arrest. Its documented ability to induce mitotic cell death in cancer cells at 5 μM while sparing normal ARPE-19 cells provides a robust system for studying the molecular basis of cancer-specific mitotic vulnerabilities, polyploidization, and cellular senescence following mitotic slippage .

Preclinical In Vivo Oncology Studies Requiring a Favorable Neurotoxicity Profile

For researchers conducting long-term in vivo efficacy studies in mouse xenograft models, K-858 offers a significant advantage due to its lack of neurotoxicity in motor coordination tests at therapeutically relevant doses (100-150 mg/kg p.o.) . This allows for extended dosing regimens and assessment of antitumor activity without the confounding effects of dose-limiting neurotoxicity observed with other Eg5 inhibitors in clinical development .

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